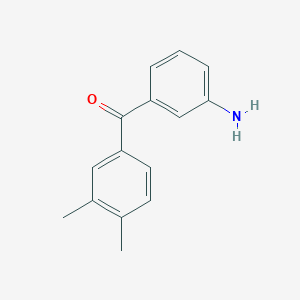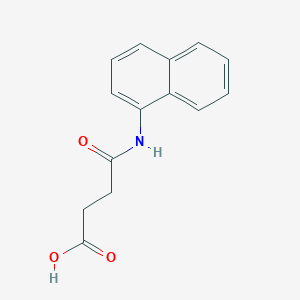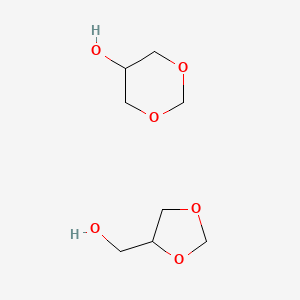
1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
Overview
Description
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol, also known as Glycerol formal, are organic compounds that are part of a reaction mass . They are used in various applications, including as a dye emulsifier and as a cosolvent for drug delivery .
Molecular Structure Analysis
The molecular formula for these compounds is C4H8O3 . The average mass is 208.209 Da and the monoisotopic mass is 208.094681 Da .Physical And Chemical Properties Analysis
These compounds have a boiling point of 193.9°C at 1014 hPa, a freezing point of less than -50°C at 1014 hPa, and a flash-point of 99°C at 1026.2 hPa . They have a relative density of 1.218 at 20°C, a vapour pressure of 0.03 kPa at 20°C, and are fully miscible in water at 20°C . The kinematic viscosity is 11.7 mm²/s at 20°C .Scientific Research Applications
Glycerol Conversion and Precursor for 1,3-Propanediol Derivatives
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are investigated in the context of glycerol conversion. These compounds are formed through the acid-catalysed condensation of glycerol with various aldehydes and ketones. Particularly, 1,3-dioxan-5-ols are of interest as precursors for 1,3-propanediol derivatives, a potential novel platform for chemical production (Deutsch, Martin, & Lieske, 2007).
Chemical Synthesis and Reactions
A study demonstrated the preparation of a mixture of isomers of these compounds by reacting 1,2,4-butanetriol with paraformaldehyde. This mixture was further used in various chemical reactions like O-alkylation and O-acylation, indicating the versatility of these compounds in chemical synthesis (Raskil’dina, Borisova, & Zlotskii, 2018).
Herbicidal Activity
Research on the herbicidal activity of compounds containing 1,3-dioxolan-4-ylmethanol and 1,3-dioxane-5-ol has been conducted. These compounds were synthesized and tested for their effectiveness against wheat and peas, showing significant herbicidal effects. This research opens up potential applications in agricultural chemistry (Raskildina et al., 2018).
Physical and Chemical Properties
The physical and chemical properties of 1,3-dioxan-5-ol, such as solubility and handling precautions, are detailed in a study. This information is crucial for laboratory handling and application in various chemical reactions (Mousseau, 2013).
Pharmaceutical Applications
In the pharmaceutical industry, these compounds have been used as intermediates in the synthesis of various drugs. Their ability to form stable structures makes them valuable in the creation of complex pharmaceutical compounds (Gilmore et al., 1996).
Environmental Impact
A study on the environmental impact of 1,3-dioxolanes and 1,3-dioxanes, including 1,3-dioxan-5-ol, highlighted their presence in environmental waters and the need for effective detection methods. This study reflects the broader environmental relevance of these compounds (Carrera, Vegué, Boleda, & Ventura, 2017).
Safety And Hazards
properties
IUPAC Name |
1,3-dioxan-5-ol;1,3-dioxolan-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O3/c5-4-1-6-3-7-2-4;5-1-4-2-6-3-7-4/h2*4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMSISXCKWZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)O.C1C(OCO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290953 | |
| Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |
CAS RN |
86687-05-0, 99569-11-6 | |
| Record name | Glycerol formal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetriol, 1,3(or 2,3)-O-methylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



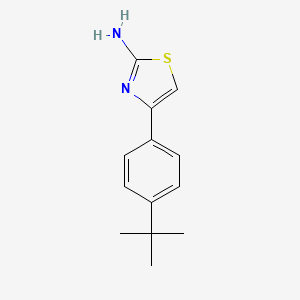
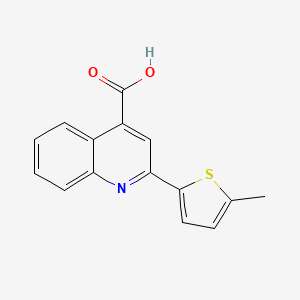
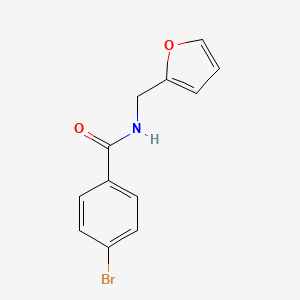
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)
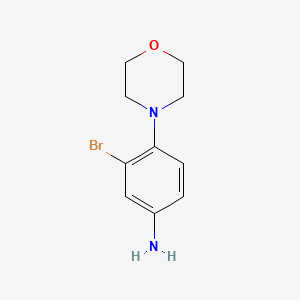
![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)
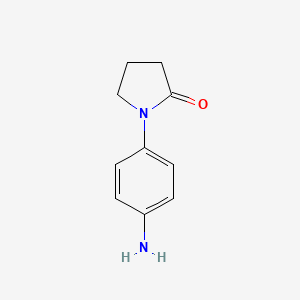
![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)
![2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B1331050.png)

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

